![molecular formula C17H21ClN2OS B2945449 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide CAS No. 1208921-02-1](/img/structure/B2945449.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCMI and belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. In
Wirkmechanismus
CCMI inhibits FAAH by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects. CCMI has been shown to be a selective inhibitor of FAAH, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. CCMI has been well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
CCMI has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have good bioavailability and brain penetration, which makes it a promising candidate for therapeutic applications. However, CCMI has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, its synthesis method is complex and may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for CCMI research. One area of focus is the development of CCMI as a therapeutic agent for various conditions such as pain, inflammation, and anxiety. Another area of focus is the exploration of the endocannabinoid system and its role in various physiological processes. Additionally, CCMI could be used as a tool for studying the mechanisms of FAAH inhibition and the effects of endocannabinoids on various physiological processes. Future research could also explore the synthesis of CCMI analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of CCMI involves the reaction of 4-chlorobenzyl mercaptan with N-(1-cyanocycloheptyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification by column chromatography. This synthesis method has been optimized to produce high yields of CCMI with excellent purity.
Wissenschaftliche Forschungsanwendungen
CCMI has been extensively studied for its potential therapeutic applications. It has been shown to inhibit FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c18-15-7-5-14(6-8-15)11-22-12-16(21)20-17(13-19)9-3-1-2-4-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJQHUHYVXRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

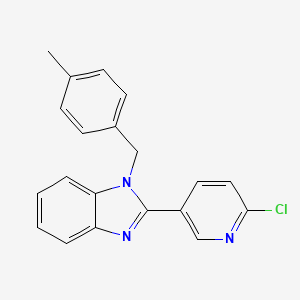
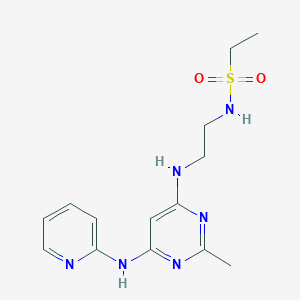
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)

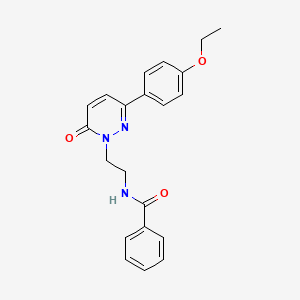
![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)
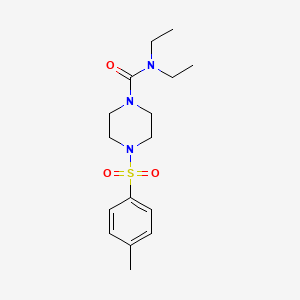

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945380.png)
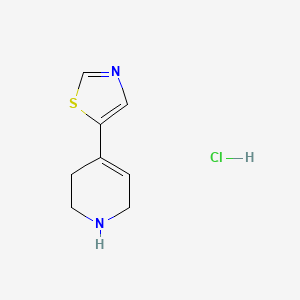

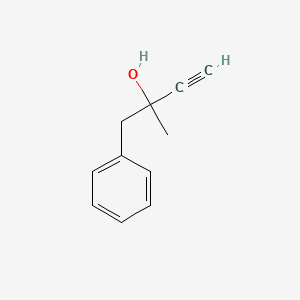

![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)